1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride

Catalog No.
S838408
CAS No.
17762-90-2
M.F
C12H16ClNO3
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-...

CAS Number

17762-90-2

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one;hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H

InChI Key

KCJFEZQEDOBEOT-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

Butylone is a synthetic cathinone derivative. Cathinones are a class of stimulants structurally related to cathine, a stimulant found naturally in the khat plant (). Due to its structural similarities to cathine, Butylone is being investigated for its potential effects on the central nervous system (CNS) by researchers.

In-vitro Studies

Some scientific research has been conducted on Butylone in cell cultures. These studies have focused on understanding how Butylone interacts with neurotransmitters, particularly dopamine, a chemical messenger in the brain associated with reward, motivation, and movement. One study published in 2011 found that Butylone increased dopamine release in isolated nerve cells ().

In-vivo Studies

There is limited research on the effects of Butylone in live animals. One study published in 2013 examined the effects of Butylone in rats. The study found that Butylone increased locomotor activity in rats, a common sign of stimulant effects. However, the study also found that Butylone produced some adverse effects, including tremors ().

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride is a synthetic compound belonging to the class of substituted cathinones, which are often characterized by their stimulant properties. The molecular formula for this compound is C₁₂H₁₆ClN₁O, and it has a molecular weight of approximately 229.72 g/mol. This compound features a benzo[d][1,3]dioxole moiety, which contributes to its unique chemical properties and potential biological activities .

Typical of amines and ketones, such as:

  • Nucleophilic substitution: The methylamino group can participate in nucleophilic substitution reactions.
  • Reduction: The ketone functional group can be reduced to an alcohol under appropriate conditions.
  • Formation of salts: As a hydrochloride salt, it can interact with bases to form free base forms or other salts.

These reactions are significant for its synthesis and modification in laboratory settings .

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the reaction of catechol with appropriate reagents.
  • Alkylation: The benzo[d][1,3]dioxole derivative is then alkylated with a suitable butanone derivative.
  • Amine substitution: Methylamine is introduced to form the final product.
  • Hydrochloride salt formation: The free base can be converted into its hydrochloride form by treatment with hydrochloric acid.

These steps may vary based on specific laboratory protocols or desired yields .

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride has applications primarily in research settings:

  • Psychoactive substance studies: It is often used in studies investigating the effects of stimulant compounds on behavior and neurochemistry.
  • Forensic analysis: Due to its classification as a controlled substance, it is analyzed in toxicology and forensic labs to identify its presence in biological samples.
  • Chemical synthesis: It serves as a precursor or building block for synthesizing other compounds within medicinal chemistry .

Interaction studies involving 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride have focused on its binding affinities at various neurotransmitter receptors. Preliminary data suggest that it may interact with dopamine and serotonin receptors, although comprehensive interaction profiles are still needed to fully understand its pharmacodynamics .

Several compounds share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
ButyloneSimilar butanone structure; lacks methylamino groupStimulant; interacts with monoamine transporters
MethyloneContains methylenedioxy group; similar core structureKnown empathogen; affects serotonin levels
EthyloneEthyl group instead of methyl; similar core structureStimulant; affects dopamine and norepinephrine levels

These compounds exhibit varying degrees of stimulant activity and different interaction profiles with neurotransmitter systems, making 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride unique within this class .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.0818711 g/mol

Monoisotopic Mass

257.0818711 g/mol

Heavy Atom Count

17

UNII

X72T4EQ4FQ

Sequence

X

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Butylone

Dates

Last modified: 08-16-2023

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